
5-(3-t-Butylsulfamoylphenyl)-3-methylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-t-Butylsulfamoylphenyl)-3-methylphenol, 95% (5-tBSPM) is an organic compound that has been studied for its various applications in scientific research. It is a colorless solid with a melting point of 115-117°C and a boiling point of 230°C. It is a derivative of phenol and is used in various fields such as pharmaceuticals, biochemistry, and organic chemistry. In
Aplicaciones Científicas De Investigación
5-(3-t-Butylsulfamoylphenyl)-3-methylphenol, 95% has been used in various scientific research applications such as drug delivery, drug release, and drug targeting. It has also been used in the synthesis of various organic compounds, including polymers and surfactants. It is also used as a reagent in the synthesis of various pharmaceuticals, such as antifungal and antiviral agents.
Mecanismo De Acción
The mechanism of action of 5-(3-t-Butylsulfamoylphenyl)-3-methylphenol, 95% is not well understood. However, it is believed that it acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. This inhibition of COX-2 leads to the inhibition of inflammation and pain.
Biochemical and Physiological Effects
5-(3-t-Butylsulfamoylphenyl)-3-methylphenol, 95% has been found to have anti-inflammatory, analgesic, and antipyretic effects. It has been found to reduce the production of prostaglandins, which are involved in the inflammation process. It has also been found to reduce the release of histamine, which is involved in allergic reactions. In addition, it has been found to reduce the production of leukotrienes, which are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-(3-t-Butylsulfamoylphenyl)-3-methylphenol, 95% in laboratory experiments is that it is relatively inexpensive and easy to obtain. It is also relatively stable and can be used in a wide range of experiments. The main limitation is that it is not as potent as some other compounds and may not be suitable for certain experiments.
Direcciones Futuras
Future research on 5-(3-t-Butylsulfamoylphenyl)-3-methylphenol, 95% could include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug delivery, drug release, and drug targeting. Additionally, further research could be conducted into its potential uses in the synthesis of various organic compounds, including polymers and surfactants. Finally, further research could be conducted into its potential as a reagent in the synthesis of various pharmaceuticals, such as antifungal and antiviral agents.
Métodos De Síntesis
5-(3-t-Butylsulfamoylphenyl)-3-methylphenol, 95% is synthesized from the reaction of 3-t-butylsulfamoylphenol and 3-methylphenol in an acidic medium. The reaction is carried out using anhydrous sulfuric acid as a catalyst and anhydrous acetic acid as a solvent. The reaction is carried out at a temperature of 90-95°C and the reaction time is 2-3 hours. The product is then purified by recrystallization from ethanol and filtered to obtain a 95% pure product.
Propiedades
IUPAC Name |
N-tert-butyl-3-(3-hydroxy-5-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-12-8-14(10-15(19)9-12)13-6-5-7-16(11-13)22(20,21)18-17(2,3)4/h5-11,18-19H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZTVHHULNHOPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

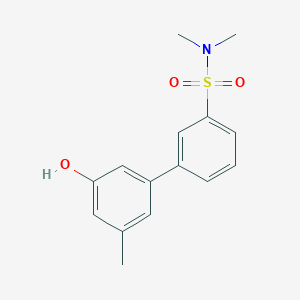
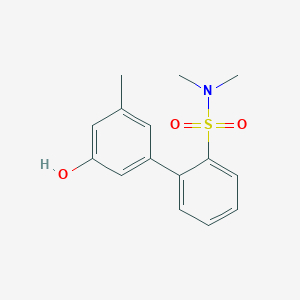
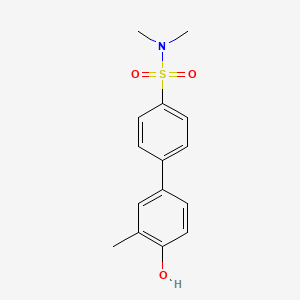
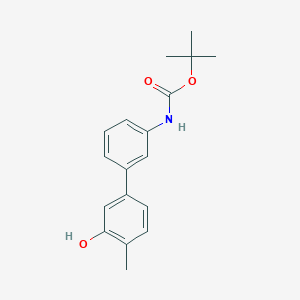
![3-Methyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6372674.png)

![2-Methyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6372715.png)
![3-Methyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6372728.png)
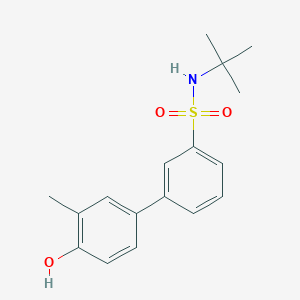

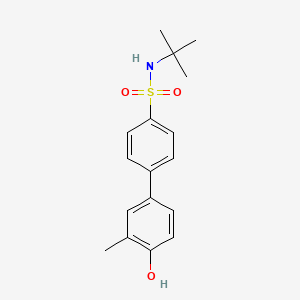
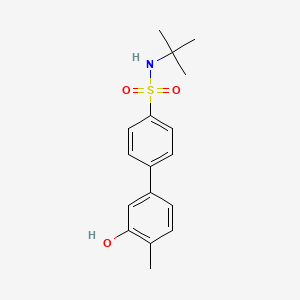
![2-Methyl-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6372756.png)
![2-Methyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6372763.png)